4-Isothiocyanatobenzenesulfonate

Description

Contextualization of Isothiocyanates as Research Tools

Isothiocyanates are a class of organic compounds characterized by the functional group -N=C=S. Their reactivity towards nucleophiles, particularly the amino groups of amino acids, makes them excellent candidates for labeling proteins. This labeling can serve various purposes, including the attachment of fluorescent tags for imaging, the introduction of handles for purification, or the modification of peptides for enhanced detection in mass spectrometry. The choice of a specific isothiocyanate reagent is often dictated by the desired application, with factors such as solubility, reactivity, and the nature of the introduced tag playing a crucial role. A well-known example is fluorescein (B123965) isothiocyanate (FITC), which is widely used to attach a fluorescent label to proteins.

Evolution of 4-Isothiocyanatobenzenesulfonate as a Specialized Reagent in Scientific Discovery

The development of protein sequencing techniques, most notably the Edman degradation method introduced by Pehr Edman, revolutionized the study of protein structure. wikipedia.org This method relies on the sequential removal and identification of amino acids from the N-terminus of a peptide. The classical Edman reagent, phenyl isothiocyanate (PITC), has been instrumental in this process. However, the hydrophobicity of PITC and its derivatives can present challenges in certain applications.

This limitation spurred the development of more hydrophilic and versatile reagents. This compound, also known as 4-sulfophenyl isothiocyanate (SPITC), emerged as a significant advancement. The key innovation of SPITC is the presence of a sulfonate group (-SO3-), which imparts high water solubility to the reagent and, more importantly, introduces a permanent negative charge to the labeled peptide. This charge derivatization has proven to be highly advantageous in mass spectrometric analysis.

The evolution of SPITC as a specialized reagent can be seen as a direct response to the growing need for more sensitive and robust methods in proteomics. Its design addresses specific challenges encountered with earlier reagents, thereby expanding the toolkit available to researchers for detailed protein analysis.

Scope and Significance in Contemporary Biochemical and Proteomic Research

In the current era of high-throughput proteomics and detailed biochemical analysis, this compound has established itself as a valuable tool with a broad scope of applications. Its primary significance lies in its ability to enhance the sensitivity and reliability of mass spectrometry-based protein and peptide analysis. nih.govnih.gov

The introduction of a fixed, charged sulfonate group at the N-terminus of peptides simplifies their fragmentation patterns in tandem mass spectrometry (MS/MS), leading to more easily interpretable spectra and facilitating de novo sequencing. nih.gov This is particularly beneficial for identifying proteins from organisms with limited genomic information.

Beyond traditional proteomics, SPITC has found novel applications in the structural analysis of other complex biomolecules. A notable example is its use in determining the site of action of peptidoglycan hydrolases, enzymes that break down the bacterial cell wall. nih.gov By labeling the N-termini of peptidoglycan fragments, researchers can precisely map the cleavage sites, providing critical insights into enzyme function and bacterial physiology. nih.gov

The continued use and adaptation of this compound in diverse research areas underscore its enduring significance as a specialized reagent in the ongoing quest to understand the molecular intricacies of life.

Detailed Research Findings with this compound

The practical application of this compound (SPITC) has yielded significant and detailed findings across various research domains. Its unique properties have enabled researchers to overcome specific analytical hurdles and gain deeper insights into the structure and function of biomolecules.

One of the primary areas where SPITC has made a substantial impact is in the field of protein identification and sequencing using mass spectrometry. A key study demonstrated that derivatizing tryptic peptides with SPITC significantly enhances their analysis by post-source decay (PSD) matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). The introduction of the negatively charged sulfonic acid group at the N-terminus of the peptides directs fragmentation, leading to a predominant series of y-ions in the resulting spectrum. This simplification of the fragmentation pattern makes manual interpretation and de novo sequencing of the peptide more straightforward and reliable. nih.gov

A novel and important application of SPITC has been in the study of bacterial cell wall structure. Researchers successfully used SPITC labeling in conjunction with tandem mass spectrometry to determine the precise site of action of Zoocin A, a streptococcolytic peptidoglycan hydrolase. By labeling the N-termini of the muropeptide fragments generated by enzymatic digestion, they were able to unambiguously identify the cleavage site, revealing that Zoocin A is a D-alanyl-L-alanine endopeptidase. This innovative use of SPITC provides a powerful tool for analyzing the complex structure of peptidoglycans and characterizing the activity of other peptidoglycan hydrolases. nih.gov

The utility of SPITC has also been demonstrated in proteomics workflows for the identification of proteins from complex biological samples. In one study, an on-target sample preparation method was developed using SPITC derivatization for the analysis of proteins from fish liver extracts separated by two-dimensional gel electrophoresis. This method proved to be both simple and sensitive, allowing for successful protein identification through de novo sequencing and database searching, even for species with limited available sequence information. nih.gov

These research findings highlight the versatility and effectiveness of this compound as a chemical tool. Its ability to modify peptides in a way that enhances their analytical detection has provided solutions to challenging research questions in both fundamental and applied biochemical sciences.

| Interactive Data Table: Properties of this compound | |

| Property | Value |

| Chemical Formula | C7H4NNaO3S2 |

| Molecular Weight | 237.23 g/mol |

| CAS Number | 17614-69-6 |

| Synonyms | 4-Sulfophenyl isothiocyanate sodium salt, SPITC |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Interactive Data Table: Comparison of Isothiocyanate Reagents | | | :--- | :--- | :--- | | Reagent | Key Feature | Primary Application | | Phenyl isothiocyanate (PITC) | Hydrophobic | Edman degradation for protein sequencing | | Fluorescein isothiocyanate (FITC) | Fluorescent | Labeling proteins for fluorescence microscopy | | This compound (SPITC) | Water-soluble, charged | Enhancing peptide analysis by mass spectrometry |

Structure

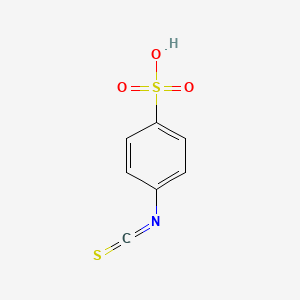

2D Structure

3D Structure

Properties

CAS No. |

7216-63-9 |

|---|---|

Molecular Formula |

C7H5NO3S2 |

Molecular Weight |

215.3 g/mol |

IUPAC Name |

4-isothiocyanatobenzenesulfonic acid |

InChI |

InChI=1S/C7H5NO3S2/c9-13(10,11)7-3-1-6(2-4-7)8-5-12/h1-4H,(H,9,10,11) |

InChI Key |

LBYBJJOUISDNRJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=C=S)S(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)S(=O)(=O)O |

Related CAS |

17614-69-6 (hydrochloride salt) |

Synonyms |

4-isothiocyanatobenzenesulfonate 4-isothiocyanatobenzenesulfonate sodium salt 4-sulfophenyl isothiocyanate p-isothiocyanatobenzenesulfonate para-isothiocyanatobenzenesulfonate |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Isothiocyanatobenzenesulfonate

Established Synthetic Pathways

The preparation of 4-isothiocyanatobenzenesulfonate can be achieved through several established synthetic routes. These pathways typically involve the modification of a precursor molecule to introduce the desired functional groups. The choice of a specific pathway can depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction.

Sulfonation of Phenyl Isothiocyanate Precursors

One common approach involves the direct sulfonation of phenyl isothiocyanate. This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO3H) onto the benzene (B151609) ring. The reaction is typically carried out using fuming sulfuric acid, which is a mixture of sulfuric acid and sulfur trioxide. The sulfur trioxide acts as the electrophile that attacks the aromatic ring. The position of sulfonation is directed by the isothiocyanate group, which is an ortho-, para-directing deactivator.

Another method for synthesizing aryl isothiocyanates starts from anilines. orgsyn.orgrsc.org The aniline (B41778) is reacted with carbon disulfide in the presence of a base, such as ammonia (B1221849) or potassium hydroxide (B78521), to form a dithiocarbamate (B8719985) salt. orgsyn.orgrsc.org This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. nih.gov

A variety of desulfurization agents can be employed, including lead nitrate, ethyl chloroformate, and hydrogen peroxide. nih.gov For instance, the dithiocarbamate salt can be treated with lead nitrate, which leads to the formation of lead sulfide (B99878) and the desired isothiocyanate. orgsyn.org

More modern and sustainable methods for isothiocyanate synthesis have also been developed. One such method involves the use of elemental sulfur and a catalytic amount of an amine base to convert isocyanides into isothiocyanates. rsc.org Another approach utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) as a desulfurizing agent in a one-pot, two-step procedure starting from primary amines. mdpi.comresearchgate.net

Reaction of Sulfonyl Chloride Derivatives with Thiocyanate (B1210189)

An alternative synthetic strategy begins with a sulfonyl chloride derivative of benzene. In this pathway, a chlorosulfonyl group is first introduced onto the benzene ring. This can be followed by a reaction that introduces the isothiocyanate functionality.

The reaction of alkyl mesylates with thiocyanate ions in an aqueous solution produces a mixture of alkylthiocyanates and alkylisothiocyanates. researchgate.net This reaction's character shifts more towards an SN1 mechanism as the alkyl group changes from methyl to ethyl to isopropyl. researchgate.net Similarly, aryl thiocyanates can be produced from diazonium salts through the Sandmeyer reaction, where the diazonium salt is treated with copper(I) thiocyanate. wikipedia.org

Another method involves the reaction of amines with phenyl chlorothionoformate. organic-chemistry.org This can be performed as a one-pot process for alkyl and electron-rich aryl isothiocyanates, or as a two-step process for a broader range of amines, including highly electron-deficient aryl amines. organic-chemistry.org The two-step approach involves the initial synthesis of a thiocarbamate intermediate, which is then deprotected using sodium hydroxide. organic-chemistry.org Additionally, N-(2-cyanophenyl)benzimidoyl chloride can react with potassium thiocyanate to produce N-(2-cyanophenyl)benzimidoyl isothiocyanate. mdpi.com

Neutralization and Crystallization Processes

Following the primary synthesis reactions, the resulting 4-isothiocyanatobenzenesulfonic acid is typically converted to its more stable salt form. This is achieved through a neutralization reaction with a suitable base, such as sodium hydroxide or sodium bicarbonate, to yield sodium this compound. The salt is often obtained as a hydrate. sigmaaldrich.com

The purification of the final product is crucial to remove any unreacted starting materials, byproducts, or impurities. Crystallization is a common method used for this purpose. The crude product is dissolved in a suitable solvent system, and then the conditions are altered (e.g., by cooling or adding a non-solvent) to induce the formation of crystals. This process allows for the separation of the pure compound from soluble impurities. The stability of the isothiocyanate group can be a concern during these steps, as it is susceptible to hydrolysis, particularly under alkaline conditions. nih.gov

Characterization of Synthesized Material Purity and Form

To ensure the synthesized this compound is of the required quality for its intended applications, its purity and chemical identity must be rigorously verified. This is accomplished through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Verification of Intermediates and Final Product

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a strong and characteristic absorption band for the isothiocyanate group (-N=C=S) typically in the range of 2000-2200 cm⁻¹. The presence of the sulfonate group (SO₃⁻) would be indicated by strong absorption bands in the regions of 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹. The IR spectrum of an intermediate like N-(2-cyanophenyl)benzimidoyl isothiocyanate showed a strong peak at 2059 cm⁻¹ corresponding to the isothiocyanate group. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. The aromatic protons of the benzene ring would show characteristic splitting patterns in the ¹H NMR spectrum, and their chemical shifts would be influenced by the electron-withdrawing nature of the sulfonate and isothiocyanate groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing strong evidence for its identity. ui.ac.idnih.gov High-resolution mass spectrometry can provide the exact molecular formula. For 4-sulfophenyl isothiocyanate, mass spectrometric techniques are used in its application for peptide sequencing. nih.gov

Chromatographic Analysis for Purity Assessment

Chromatographic techniques are employed to separate the synthesized compound from any impurities, allowing for an assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity analysis. ui.ac.id The synthesized compound is passed through a column packed with a stationary phase, and its retention time is compared to that of a known standard. The presence of a single, sharp peak at the expected retention time indicates a high degree of purity. The area of the peak can be used to quantify the purity level. Methods have been developed for the purification of various compounds using techniques like chromatofocusing and reverse-phase HPLC. nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique that can be used for rapid purity checks during the synthesis and purification process. A small amount of the sample is spotted onto a plate coated with a stationary phase, and the plate is developed in a suitable solvent system. The presence of a single spot after visualization indicates a relatively pure compound.

Below is an interactive data table summarizing the characterization data for this compound.

| Technique | Expected Result | Information Gained |

| Infrared (IR) Spectroscopy | Strong absorption at ~2100 cm⁻¹ (N=C=S) and ~1200, 1050 cm⁻¹ (SO₃⁻) | Confirmation of isothiocyanate and sulfonate functional groups |

| ¹H NMR Spectroscopy | Characteristic signals in the aromatic region with splitting patterns consistent with a 1,4-disubstituted benzene ring | Structural confirmation of the aromatic core and substituent positions |

| ¹³C NMR Spectroscopy | Resonances corresponding to the isothiocyanate carbon, and the sulfonated and other aromatic carbons | Detailed structural information of the carbon skeleton |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the this compound ion | Confirmation of molecular weight and elemental composition (with high resolution MS) |

| High-Performance Liquid Chromatography (HPLC) | A single major peak at a specific retention time | Assessment of purity and quantification |

Chemical Reactivity and Derivatization Strategies Employing 4 Isothiocyanatobenzenesulfonate

Fundamental Reactivity with Biological Nucleophiles

The isothiocyanate group (–N=C=S) of 4-isothiocyanatobenzenesulfonate is an electrophilic moiety that readily reacts with nucleophiles present in biological macromolecules. This reactivity is the basis for its use as a chemical modification agent for proteins and peptides.

This compound, also known as 4-sulfophenyl isothiocyanate (SPITC), reacts with the primary and secondary amino groups found in proteins and peptides. nih.govresearchgate.net The most common targets for this reaction are the N-terminal α-amino group of a polypeptide chain and the ε-amino group of lysine (B10760008) residues. researchgate.net The reaction proceeds via a nucleophilic addition of the unprotonated amino group to the electrophilic carbon atom of the isothiocyanate functionality.

The rate of this reaction is pH-dependent, with higher pH values favoring the deprotonated, more nucleophilic form of the amino groups, thus increasing the reaction rate. nih.gov However, the stability of the isothiocyanate itself can be compromised at very high pH. Therefore, the reaction is typically carried out under controlled pH conditions to achieve a balance between reactivity and reagent stability.

The reaction between this compound and an amino group results in the formation of a stable thiourea (B124793) linkage. researchgate.net This covalent bond is robust and can withstand the conditions of subsequent analytical procedures, such as enzymatic digestion and mass spectrometry. The formation of these thiourea derivatives is a key strategy in proteomics for introducing specific tags or labels onto proteins and peptides.

The general reaction for the formation of a thiourea derivative from the reaction of this compound with a primary amine is depicted below:

R-NH₂ + S=C=N-C₆H₄-SO₃⁻ → R-NH-C(=S)-NH-C₆H₄-SO₃⁻

This reaction is fundamental to many of the applications of this compound in protein chemistry. The resulting thiourea derivative incorporates the benzenesulfonate (B1194179) group, which can alter the physicochemical properties of the modified molecule.

Lysine residues, with their primary ε-amino group, are frequent targets for modification by this compound within a protein. researchgate.net The accessibility of these lysine residues to the reagent depends on their location within the three-dimensional structure of the protein. Lysine residues on the surface of a protein are more readily modified than those buried within the protein's core.

While isothiocyanates can react with other nucleophilic residues such as cysteine, the reaction with lysine to form a stable thiourea adduct is often favored under specific pH conditions (typically pH 9-11). researchgate.net This selectivity allows for a degree of control over which residues are modified. The modification of lysine residues can be used to probe protein structure, as the reactivity of individual lysines can provide information about their solvent accessibility and local environment.

Site-Specific Modification Techniques

The reactivity of this compound with amino groups has been harnessed to develop site-specific modification techniques for proteins and peptides. These methods are particularly valuable in proteomics and protein engineering.

A significant application of this compound is the specific derivatization of the N-terminus of peptides. researchgate.netnih.gov Under controlled reaction conditions (typically mildly acidic to neutral pH), the α-amino group of the N-terminus is more reactive than the ε-amino groups of lysine residues due to its lower pKa value. This difference in reactivity allows for the selective modification of the N-terminus.

This N-terminal derivatization is widely used in mass spectrometry-based proteomics to improve peptide sequencing. nih.govresearchgate.net The introduction of the sulfonic acid group from this compound provides a fixed negative charge at the N-terminus of the peptide. nih.gov This can simplify the fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments, leading to more reliable and straightforward sequence interpretation. nih.govresearchgate.net

| Technique | Reagent | Target | Purpose |

| N-Terminal Derivatization | This compound (SPITC) | N-terminal α-amino group of peptides | Improve peptide sequencing in mass spectrometry |

Beyond N-terminal modification, this compound can be used for the broader chemical modification of amino groups in proteins, including those of lysine residues. nih.govnih.gov This can be achieved by adjusting the reaction conditions, such as increasing the pH, to promote the reactivity of the lysine ε-amino groups.

This type of modification can be employed for various purposes, including:

Attaching labels or tags: The isothiocyanate can serve as a linker to attach other molecules, such as fluorescent dyes or affinity tags, to the protein.

Probing protein structure: The extent of modification of different amino groups can provide insights into the protein's conformation and the accessibility of these groups.

Modulation of Molecular Charge through Derivatization

This compound is a bifunctional reagent that plays a significant role in strategies aimed at modulating the net charge of molecules, particularly biomolecules like peptides and proteins. This derivatization leverages the compound's unique structure, which consists of a reactive isothiocyanate group and a strongly acidic sulfonate group attached to a benzene (B151609) ring. The strategic introduction of this moiety allows for the covalent attachment of a permanent, fixed negative charge onto a target molecule.

The primary mechanism of derivatization involves the reaction of the electrophilic isothiocyanate group (-N=C=S) with primary amine groups (-NH₂) present on the target molecule. In the context of peptides and proteins, the most common target is the N-terminal α-amino group of the peptide chain. This reaction forms a stable thiourea linkage, covalently bonding the 4-sulfophenyl moiety to the peptide.

The key to modulating the molecular charge lies in the properties of the sulfonic acid group (-SO₃H). Sulfonic acids are strong acids, meaning they readily deprotonate in aqueous solutions across a wide pH range, resulting in a negatively charged sulfonate anion (-SO₃⁻). By attaching this compound to a molecule, a permanent negative charge is conferred upon the resulting derivative.

A prominent application of this charge derivatization strategy is in the field of proteomics, specifically for enhancing protein identification and sequencing by mass spectrometry. nih.gov Research has demonstrated that modifying peptide digests with 4-sulfophenyl isothiocyanate significantly simplifies their fragmentation spectra. nih.gov The introduction of a fixed negative charge at the N-terminus of a peptide directs the fragmentation process during post-source decay (PSD) in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). nih.gov This results in a spectrum that is predominantly composed of C-terminal y-type ions, making the spectral data easier to interpret manually or with simple software tools, thereby increasing the confidence of protein identification from database searches. nih.gov

The table below summarizes the key aspects of using this compound for charge modulation.

| Target Functional Group | Reagent Moiety | Resulting Covalent Linkage | Effect on Target Molecule | Primary Application |

| Primary Amine (-NH₂) | Isothiocyanate (-NCS) | Thiourea | Introduces a fixed negative charge | Enhanced peptide sequencing by mass spectrometry nih.gov |

This derivatization technique underscores the utility of this compound as a tool for precisely altering the electrostatic properties of molecules to facilitate their analysis. The stilbene (B7821643) derivatives, such as 4-acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid (SITS) and 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), are also used as anion transport inhibitors, a function that relies on the negative charges of their sulfonate groups. acs.orgnih.gov

Applications in Advanced Biomolecular Research and Proteomics

Protein and Peptide Labeling for Functional and Structural Studies

4-Isothiocyanatobenzenesulfonate, also known as 4-sulfophenyl isothiocyanate (SPITC), is a chemical labeling reagent that covalently binds to the N-terminus of peptides and the primary amine groups of lysine (B10760008) side chains. This labeling is instrumental in various analytical workflows designed to elucidate the complex world of proteins.

Facilitating Protein Purification and Characterization

While not a conventional affinity tag for purification, the labeling of peptides with this compound is a key step in their characterization following purification. After a protein is isolated and enzymatically digested into smaller peptides, these peptides are often subjected to further analysis to confirm the protein's identity and investigate its properties. Labeling with SPITC modifies the peptides in a way that significantly aids their subsequent characterization, primarily through mass spectrometry.

This chemical modification is a crucial component in workflows aimed at understanding enzymatic activity. For instance, in studies of peptidoglycan hydrolases—enzymes that break down bacterial cell walls—researchers have used SPITC labeling to pinpoint the enzyme's exact site of action. nih.gov By digesting a substrate with the enzyme and then labeling the resulting fragments with SPITC, scientists can use tandem mass spectrometry to determine the precise structure of these fragments, thereby revealing the enzyme's cleavage site. nih.gov

Investigation of Protein Structure and Function

The investigation of a protein's structure and function is often dependent on identifying its constituent peptides and determining their sequences. Derivatization with this compound has proven to be a powerful tool in this context. By attaching a sulfonic acid group to peptides, the reagent introduces a fixed negative charge. nih.gov This modification is particularly useful in mass spectrometry-based structural analysis.

A novel application of this labeling technique was demonstrated in the study of zoocin A, a peptidoglycan hydrolase. To determine its function, researchers digested peptidoglycan and labeled the resulting muropeptides with SPITC. Subsequent analysis by tandem mass spectrometry in the negative-ion mode allowed for the unambiguous determination of the peptide structures, which in turn identified zoocin A as a D-alanyl-L-alanine endopeptidase. nih.gov This approach highlights how SPITC labeling can be used to analyze protein function by characterizing the results of their enzymatic activity. nih.gov

Introduction of Labels for Detection and Tracking in Biological Systems

This compound introduces a stable chemical tag onto peptides, which allows for their specific detection within analytical instruments. The isothiocyanate group reacts with primary amines on peptides, forming a stable thiourea (B124793) linkage. The key feature of this tag is the appended sulfonate group, which carries a permanent negative charge. nih.gov

This charge serves as a detection aid in mass spectrometry, a technique that separates ions based on their mass-to-charge ratio. By ensuring that each labeled peptide carries a fixed charge, the reagent simplifies their detection and subsequent analysis. This method of labeling is crucial for distinguishing between different peptide fragments and enhancing the sensitivity of their detection during complex analytical procedures. nih.gov

Enhancement of Mass Spectrometry for Peptide and Protein Analysis

The most significant application of this compound in proteomics is its ability to improve the quality and interpretability of mass spectrometry data. This is especially true for techniques involving fragmentation of the peptide backbone to determine the amino acid sequence.

Facilitating Peptide Sequencing via Post-Source Decay (PSD) MALDI-TOF MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a cornerstone technique in proteomics. Post-Source Decay (PSD) is a method used with MALDI-TOF instruments to fragment peptides and obtain sequence information. However, the resulting spectra can be complex and difficult to interpret due to multiple fragmentation pathways.

Derivatization of peptides with this compound dramatically simplifies this process. The introduction of a fixed negative charge at the N-terminus of a peptide directs the fragmentation pattern. nih.gov When analyzed via PSD MALDI-TOF MS, the derivatized peptides predominantly produce a single, clean series of fragment ions known as y-ions. nih.gov This eliminates the ambiguity caused by multiple ion series (like b-ions) and high background noise, making the spectra much easier to interpret. nih.gov

| Feature | Unlabeled Peptide (Typical) | SPITC-Labeled Peptide |

| Charge State | Variable, typically positive | Fixed negative charge at N-terminus |

| PSD Fragmentation | Complex; produces multiple ion series (e.g., y- and b-ions) | Simplified; produces a dominant y-ion series |

| Spectral Interpretation | Can be difficult due to complexity and background noise | Simplified and often unambiguous |

| Primary Application | Peptide Mass Fingerprinting | Enhanced Peptide Sequencing |

This table summarizes the comparative effects of analyzing unlabeled versus SPITC-labeled peptides using PSD MALDI-TOF MS.

Improvement of De Novo Sequencing Analysis

De novo sequencing is the process of determining a peptide's amino acid sequence directly from its fragmentation spectrum, without relying on a protein database. This is essential for identifying novel proteins, characterizing antibodies, or studying organisms with unsequenced genomes. The success of de novo sequencing hinges on the clarity of the fragmentation spectrum.

The use of this compound significantly enhances de novo sequencing. nih.gov By generating a predictable and clean series of y-ions, the mass difference between consecutive peaks in the spectrum corresponds directly to the mass of a specific amino acid residue. This allows researchers to "read" the amino acid sequence directly from the spectrum, a task that is often impractical with the complex spectra from unlabeled peptides. nih.gov This chemically assisted method provides a robust pathway to obtain a complete and unambiguous peptide sequence, even in challenging cases. nih.gov

Applications in Collision-Induced Dissociation (CID) Analysis

This compound plays a crucial role in enhancing Collision-Induced Dissociation (CID) analysis, a common technique in mass spectrometry used to fragment ions and determine the structure of peptides. wikipedia.org Derivatization of peptides with this compound, also known as 4-sulfophenyl isothiocyanate (SPITC), introduces a fixed negative charge from the sulfonic acid group at the N-terminus. nih.govnih.gov This modification offers significant advantages for peptide sequencing.

The presence of this charged group directs the fragmentation process during CID. nih.gov When the derivatized peptides are analyzed, particularly using techniques like post-source decay (PSD) in MALDI-TOF mass spectrometry, the resulting spectra are simplified. nih.govnih.gov The fragmentation is dominated by the formation of C-terminal y-type ions, creating a clear and easily interpretable series of fragment ions. nih.govnih.gov This directed fragmentation avoids the high background noise and complex patterns often seen in the CID spectra of native peptides, making it easier to determine the amino acid sequence de novo. nih.gov The chemical modification essentially provides a handle that simplifies the complex process of peptide fragmentation, leading to more robust and unambiguous protein identification. nih.govnih.gov

| Benefit of SPITC Derivatization in CID Analysis | Description | Reference |

| Directed Fragmentation | Introduces a fixed negative charge at the peptide's N-terminus, guiding the fragmentation pathway. | nih.gov |

| Simplified Spectra | Produces spectra dominated by a single series of y-type ions, reducing complexity. | nih.govnih.gov |

| Reduced Background | Avoids the high background noise typically observed in MALDI-PSD spectra of unmodified peptides. | nih.gov |

| Unambiguous Sequencing | Facilitates easier interpretation of spectra for de novo sequencing and confident protein identification. | nih.gov |

Photodissociation Tandem Mass Spectrometry with Aromatic Chromophores

In addition to CID, this compound is utilized in photodissociation (PD) tandem mass spectrometry. This technique uses photons to fragment ions, and its efficiency can be greatly enhanced by the presence of a chromophore—a molecule that readily absorbs light. nih.gov The phenyl group within this compound acts as an effective aromatic chromophore. nih.gov

When peptides that lack a strong native chromophore are derivatized with this compound, they become much more susceptible to fragmentation by ultraviolet (UV) laser light. nih.govnih.gov Research has shown that derivatizing a tryptic peptide with this compound significantly reduces the laser intensity required for efficient photodissociation at a wavelength of 266 nm. nih.gov This enhanced efficiency is a considerable advantage for analytical purposes, allowing for more effective fragmentation and structural analysis of peptides that would otherwise be difficult to study with this method. nih.govnih.gov

Quantitative Proteomics Methodologies

Quantitative proteomics aims to measure the relative or absolute abundance of proteins in a sample, which is critical for understanding cellular processes and identifying biomarkers. nih.govwashington.edu this compound has been integral to the development of powerful quantitative methods.

Integration with Isotopic Labeling for Relative Quantification

A key strategy in quantitative proteomics is the use of stable isotope labeling, where proteins or peptides from different samples are tagged with light or heavy isotopic labels. nih.govyoutube.com this compound is central to a method known as Isotope-Coded N-terminal Sulfonation (ICenS). nih.gov In this approach, two versions of the reagent are synthesized: a "light" version with natural isotope abundance (¹²C) and a "heavy" version labeled with six ¹³C atoms (4-sulfophenyl[¹³C₆]isothiocyanate). nih.govnih.gov

Peptide mixtures from two different biological samples (e.g., control and treated) are derivatized separately with the light and heavy reagents. nih.gov The samples are then combined. nih.gov In the mass spectrometer, a peptide derivatized with the light tag will appear alongside its identical counterpart derivatized with the heavy tag, creating a distinct pair of peaks separated by a mass of 6 Daltons (Da). nih.govnih.gov The ratio of the intensities of these two peaks directly reflects the relative abundance of that peptide in the original two samples. nih.gov This method provides a convenient and accurate way to achieve relative quantification across different proteome samples. nih.govnih.gov

| Isotopic Label | Chemical Name | Mass Difference | Application | Reference |

| Light | 4-sulfophenyl isothiocyanate (¹²C-SPITC) | - | Labels the N-terminus of peptides in the reference/control sample. | nih.gov |

| Heavy | 4-sulfophenyl[¹³C₆]isothiocyanate (¹³C-SPITC) | +6 Da | Labels the N-terminus of peptides in the experimental/treated sample. | nih.govnih.gov |

Simultaneous Protein Identification and Quantification

The derivatization strategy using isotope-coded this compound offers the significant advantage of enabling both protein identification and quantification within a single experiment. nih.gov This dual capability streamlines the proteomics workflow. nih.govnih.gov

As described previously, the relative quantification is achieved by comparing the peak intensities of the light and heavy-tagged peptide pairs. nih.gov Simultaneously, the fragmentation patterns of these peptides, which are simplified by the sulfonation, are used for de novo sequencing and subsequent protein identification. nih.govnih.gov The combination of facilitated identification through simpler fragmentation and direct quantification from isotopic ratios represents a powerful and integrated approach in quantitative proteomics. nih.gov This method has been successfully applied across different mass spectrometry platforms, including MALDI and ESI. nih.gov

Studies of Biomolecular Interactions and Mechanisms

Understanding how molecules interact with proteins is fundamental to biochemistry. This compound has been employed as a chemical probe to study these interactions, particularly with complex proteins like hemoglobin.

Interaction with Hemoglobin and its Subunits

High-performance liquid chromatography (HPLC) studies have investigated the reaction between 4-isothiocyanatobenzenesulfonic acid and human hemoglobin. nih.gov These studies revealed specific details about the interaction. The initial and primary reaction site is the amino termini of the alpha (α) chains of hemoglobin. nih.gov This is followed by a much slower reaction with the amino termini of the beta (β) chains. nih.gov

Interestingly, the reaction rate is significantly influenced by the oxygenation state of the hemoglobin molecule. The compound reacts much more rapidly with deoxyhemoglobin (hemoglobin without bound oxygen) than with oxyhemoglobin. nih.gov Researchers were able to isolate an intermediate form of hemoglobin that was modified only at the α-chain termini. nih.gov Functional analysis of this modified hemoglobin showed that the chemical modification leads to a reduced affinity for oxygen across a wide pH range. nih.govnih.gov This demonstrates that the binding of this compound directly impacts the primary biological function of hemoglobin. nih.gov

| Reactant | Primary Reaction Site | Reaction Speed | Effect on Function | Reference |

| This compound + Deoxyhemoglobin | Amino termini of α-chains | Fast | Reduced oxygen affinity | nih.govnih.gov |

| This compound + Oxyhemoglobin | Amino termini of α-chains | Slower than with deoxyhemoglobin | Reduced oxygen affinity | nih.govnih.gov |

Studies on Enzyme Mechanisms and Inhibition

The study of enzyme mechanisms often relies on the ability to identify and characterize key amino acid residues within the active site or allosteric sites. This compound, also known as 4-sulfophenyl isothiocyanate (SPITC), serves as a critical tool in this endeavor, primarily through its function as a covalent modification and labeling reagent rather than as a classical enzyme inhibitor.

The isothiocyanate group of SPITC reacts specifically with nucleophilic amine groups on the protein surface under controlled pH conditions. This covalent attachment allows researchers to tag and identify specific residues involved in protein function. While the broader class of isothiocyanates has been investigated for their ability to inhibit certain enzymes, such as cytochrome P450s, the principal application of SPITC in enzyme mechanism studies is for structural and functional proteomics. mdpi.comumn.edunih.gov

By attaching a charged sulfonate tag to peptides resulting from enzymatic digestion, SPITC derivatization significantly enhances their analysis by mass spectrometry. nih.govresearchgate.net This chemical modification facilitates de novo sequencing of peptides, allowing for the precise identification of proteins and their post-translational modifications. nih.gov This technique is a form of covalent modification that provides insight into enzyme structure and the location of key functional domains, even if it does not directly inhibit the enzyme's catalytic activity in the traditional sense. youtube.comnih.govyoutube.com The covalent bond formation is essentially irreversible and helps in mapping the enzyme's structure.

Key Research Findings in Proteomics using SPITC:

| Application | Protein/Peptide Studied | Key Finding | Reference |

| Peptide Sequencing | Protein digests | N-terminal derivatization with SPITC adds a fixed negative charge, simplifying mass spectra and facilitating manual or automated sequencing. | nih.gov |

| Proteome Analysis | Complex protein mixtures | SPITC labeling improves fragmentation and interpretation of MS/MS spectra, aiding in large-scale protein identification. | researchgate.net |

Determination of Hydrolase Sites of Action on Peptidoglycans

A novel and significant application of this compound is in determining the specific cleavage sites of peptidoglycan hydrolases, enzymes that break down the bacterial cell wall. nih.govnih.gov Understanding the precise site of action of these enzymes is crucial for developing new antimicrobial agents.

In a key study, researchers utilized SPITC to identify the cleavage site of zoocin A, a streptococcolytic peptidoglycan hydrolase. nih.govnih.gov The process involved digesting bacterial peptidoglycan with the hydrolase, which resulted in a mixture of smaller fragments called muropeptides. To determine the exact amino acid sequence and the newly exposed N-terminus created by the enzyme's action, these muropeptides were labeled with SPITC.

The addition of the SPITC molecule to the N-terminus of the muropeptides served two purposes. First, it tagged the specific fragments generated by the enzyme. Second, the negatively charged sulfonate group facilitated analysis by tandem mass spectrometry (MS/MS) in the negative-ion mode. nih.gov This approach allowed for the unambiguous identification of the cleavage site, revealing that zoocin A is a D-Alanyl-L-alanine endopeptidase. This innovative use of SPITC provides a powerful alternative to more traditional, time-consuming methods like Edman degradation. nih.gov

Detailed Findings of Zoocin A Site of Action Study:

| Experimental Step | Technique Used | Result/Observation | Reference |

| Peptidoglycan Digestion | Zoocin A and Mutanolysin | Generation of muropeptide fragments. | nih.gov |

| Fragment Labeling | 4-Sulfophenyl isothiocyanate (SPITC) | Covalent attachment of SPITC to the N-terminus of the generated muropeptides. | nih.govnih.gov |

| Analysis | Tandem Mass Spectrometry (MS/MS) | Identification of SPITC-labeled ions, allowing for the determination of muropeptide structure and the enzyme's cleavage site. | nih.gov |

| Conclusion | - | Zoocin A was identified as a D-Alanyl-L-alanine endopeptidase. | nih.gov |

Studies on Anion Transport Proteins and Mechanisms

Isothiocyanate derivatives are well-established as potent, covalently-binding inhibitors of anion transport proteins, particularly the Band 3 anion exchanger in red blood cells. nih.govnih.govnih.gov While much of the research has focused on larger, more complex molecules like 4,4'-diisothiocyanostilbene-2,2'-disulfonate (B1235734) (DIDS), isothiocyano derivatives of benzene (B151609) sulfonate are also known to specifically label and inhibit the anion exchange system. nih.gov

These compounds function as affinity labels. The sulfonate group mimics the transported anion (like sulfate (B86663) or chloride), directing the molecule to the anion-binding site of the transport protein. Once positioned, the highly reactive isothiocyanate group forms a covalent bond, typically with the epsilon-amino group of a specific lysine residue within or near the transport channel. nih.gov This irreversible binding blocks the channel, thereby inhibiting anion flux across the membrane.

By studying the kinetics of inhibition and using radiolabeled versions of these compounds, researchers can map the anion binding pocket and identify key residues essential for transport function. Studies with analogs have helped to elucidate the mechanism of inhibition, showing that the anion transport site is the target for the action of these inhibitors. nih.gov This research is fundamental to understanding the physiology of anion exchange, which is critical for processes like CO2 transport in the blood and pH regulation in various cells.

Inhibitory Action of Related Compounds on Anion Transport:

| Inhibitor Compound | Target Protein | Mechanism of Action | Key Finding | Reference |

| Isothiocyano derivatives of benzene sulfonate (BS) | Anion Exchange System (Red Blood Cells) | Covalent labeling and inhibition. | The anion transport sites are the sites of inhibition and labeling. | nih.gov |

| 4,4'-Diisothiocyanatodihydrostilbene-2,2'-disulfonate (H2DIDS) | Band 3 Protein | Covalent binding to a lysine residue. | Potently inhibits the anion transporter with a 1:1 stoichiometry. | nih.gov |

| 4,4'-dibenzoamido-2,2'-disulfonic stilbene (B7821643) (DBDS) | Band 3 Protein | Binds to high- and low-affinity sites. | Inhibits anion exchange through a conformational change mechanism. | nih.gov |

Role in Chemical Probe Development and Biological Systems Probing

Design and Synthesis of Derivatives as Acylating Agents

The isothiocyanate group of 4-isothiocyanatobenzenesulfonate is a key functional moiety that allows it to act as an acylating-like agent, particularly in its reaction with primary amines, such as the N-terminus of peptides. This reaction forms a stable thiourea (B124793) linkage, effectively tagging the peptide with the sulfonate group.

This derivatization strategy has been notably employed to enhance the analysis of peptides by mass spectrometry. nih.govnih.govresearchgate.net The introduction of the sulfonic acid group, which carries a fixed negative charge, offers significant advantages in certain mass spectrometry techniques. nih.govnih.gov Specifically, in post-source decay (PSD) matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS), this modification directs the fragmentation of the peptide backbone. nih.govnih.gov This controlled fragmentation pattern simplifies the resulting mass spectra, making them easier to interpret and facilitating de novo sequencing of the peptide. nih.gov

The reaction of this compound with a peptide digest results in N-terminal sulfonation of the peptides. researchgate.net This modification has been shown to increase the efficiency of PSD fragmentation and allows for the selective detection of a single series of fragment ions (y-ions), which simplifies spectral analysis. nih.gov The process is often carried out on a solid phase, such as C18 microZipTips, to minimize background noise and improve the signal-to-noise ratio in the mass spectra. nih.gov

Table 1: Application of this compound in Peptide Derivatization

| Application Area | Technique Benefitted | Key Outcome | Reference |

| Proteomics | MALDI-TOF-MS | Enhanced peptide sequencing | nih.gov |

| Proteomics | PSD MALDI-MS | Simplified fragmentation patterns | nih.gov |

| Proteomics | Mass Spectrometry | Improved de novo sequencing | researchgate.net |

Utilization as a Scaffold for Fluorescent Dyes and Probes

The structure of this compound provides a versatile scaffold for the design and synthesis of fluorescent dyes and probes. thieme-connect.de The reactive isothiocyanate group can be readily conjugated to biomolecules or other fluorescent moieties, while the benzenesulfonate (B1194179) portion imparts water solubility, a crucial property for biological applications. thieme-connect.de

The general strategy for creating fluorescent probes involves coupling a fluorophore to a recognition element that selectively interacts with the target of interest. The isothiocyanate group of this compound can serve as a linker to covalently attach it to a recognition element, such as a peptide or a small molecule, that has a primary amine. This modular design allows for the creation of a wide array of probes tailored to specific biological targets.

While the direct synthesis of a complete fluorescent dye starting from this compound is not extensively detailed in the provided search results, the principles of fluorescent probe design support its utility as a scaffold. For instance, a common approach involves the Sonogashira coupling to create complex fluorescent cores, which could then be functionalized with a group like isothiocyanate for bioconjugation. nih.gov The sulfonate group would ensure that the final probe remains soluble in aqueous biological environments, preventing aggregation and improving its bioavailability.

Table 2: Potential Features of Fluorescent Probes Derived from this compound

| Feature | Contribution from this compound | Advantage in Bioimaging |

| Targeting | Isothiocyanate group for conjugation to recognition molecules | Specific labeling of biological targets |

| Solubility | Sulfonate group | Prevents aggregation in aqueous environments |

| Modularity | Serves as a linker between a fluorophore and a targeting moiety | Enables the creation of diverse probes |

Development of Specialized Chemical Probes for Enzyme Activity Measurement

Activity-based probes (ABPs) are powerful tools for the functional analysis of enzymes in complex biological systems. rsc.orgnih.gov These probes typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin). nih.gov The design of ABPs often leverages the catalytic mechanism of the target enzyme to achieve specific labeling. pnnl.gov

While the direct use of this compound in a reported ABP was not identified in the search results, its chemical properties make it a candidate for incorporation into such probes. The isothiocyanate group can act as a warhead to target certain classes of enzymes. For example, it can react with nucleophilic residues, such as the thiol group of a cysteine in the active site of some proteases.

Furthermore, the benzenesulfonate moiety could be beneficial in designing ABPs for intracellular applications by enhancing their water solubility. This is a critical factor for ensuring that the probe can access its target enzyme within the cellular environment. The development of ABPs for various enzyme classes, including proteases and glutathione (B108866) S-transferases, has been a significant area of research, and the modular nature of ABP design allows for the incorporation of different reactive groups and scaffolds. nih.govpnnl.gov

Application in Investigating Molecular Interactions and Mechanisms

Understanding the intricate network of molecular interactions within a cell is fundamental to biology. Chemical probes play a crucial role in elucidating these interactions. The reactive nature of this compound makes it a potential tool for investigating molecular interactions, particularly protein-protein interactions, through chemical cross-linking. nih.gov

Chemical cross-linking coupled with mass spectrometry is a powerful technique to identify interacting proteins and map their interaction interfaces. nih.gov A cross-linking reagent contains two reactive groups that can covalently link proteins that are in close proximity. While this compound itself is a monofunctional reagent, it can be incorporated into heterobifunctional cross-linkers. For instance, a cross-linker could be synthesized with an isothiocyanate at one end to react with amines and another reactive group at the other end to target a different functional group on a protein.

Another technique where derivatives of this compound could be applied is fluorescence anisotropy. nih.gov This method is used to study changes in the size and shape of molecules, such as those that occur during protein-protein interactions. nih.gov A fluorescent probe containing the this compound scaffold could be covalently attached to a protein of interest. The binding of another protein would alter the rotational diffusion of the labeled protein, leading to a change in fluorescence anisotropy that can be measured to quantify the interaction. nih.gov The use of Förster resonance energy transfer (FRET) in combination with fluorescence lifetime imaging microscopy (FLIM) is another sensitive method for detecting protein-protein interactions in living cells where a labeled probe could be utilized. nih.gov

Table 3: Potential Applications of this compound Derivatives in Studying Molecular Interactions

| Technique | Role of this compound Derivative | Information Gained | Reference |

| Chemical Cross-linking | As a reactive group in a heterobifunctional cross-linker | Identification of interacting proteins and their interfaces | nih.gov |

| Fluorescence Anisotropy | As a scaffold for a fluorescent label | Quantifying protein-protein binding affinity | nih.gov |

| FRET-FLIM | As part of a fluorescently labeled fusion protein | Spatiotemporal dynamics of protein interactions in vivo | nih.gov |

Analytical and Characterization Techniques of 4 Isothiocyanatobenzenesulfonate in Research Contexts

Methodologies for Compound Characterization as a Reagent

Before its use in derivatization reactions, the purity and hydration state of the 4-isothiocyanatobenzenesulfonate reagent must be verified. This ensures accurate stoichiometry in labeling reactions and prevents the introduction of confounding variables.

Thermogravimetric Analysis (TGA) for Hydration State

Thermogravimetric Analysis (TGA) is a technique used to determine changes in the mass of a sample as a function of temperature. It is particularly effective for quantifying the water of hydration in solid reagents like this compound. By heating the compound at a controlled rate, bound water molecules are released, resulting in a measurable loss of mass.

In a typical TGA experiment for a hydrated salt, the sample is heated, and the mass is continuously monitored. The resulting TGA curve plots mass percentage against temperature. The distinct steps in the curve correspond to the loss of water molecules. For example, the analysis of hydrated salts like magnesium sulfate (B86663) shows distinct stages of dehydration at specific temperatures. researchgate.net This principle is applied to this compound to confirm its hydration state, ensuring that the correct molecular weight is used in calculating concentrations for derivatization reactions.

Table 1: Representative TGA Data for a Hydrated Compound

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 25 - 100 | 5.0 | Loss of adsorbed or loosely bound water |

| 100 - 250 | 15.0 | Loss of waters of hydration |

| > 250 | 30.0 | Decomposition of the compound |

Note: This table provides illustrative data on how TGA results are interpreted for a generic hydrated compound, as specific TGA data for this compound is not publicly detailed. The principle remains the same.

Sample Preparation Optimization for Mass Spectrometric Analysis

Mass spectrometry (MS) is a powerful tool for analyzing molecules that have been labeled with this compound. gbiosciences.com However, the quality of the MS data is highly dependent on the sample preparation method. gbiosciences.com Optimization is key to achieving high sensitivity and accurate results, particularly when using techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI).

On-Target Sample Preparation Methods

On-target sample preparation involves applying and preparing the sample directly on the MALDI target plate. This approach can simplify workflows, reduce sample loss, and improve sensitivity. nih.gov A common on-target method is the dried-droplet technique, where the analyte (the SITS-derivatized molecule) is mixed with a matrix solution and a small droplet is applied to the target and allowed to dry, promoting co-crystallization. youtube.com

Variations include on-plate mixing, where the matrix and analyte solutions are mixed directly on the target, or the thin-layer method, where a uniform layer of matrix is created first, followed by the application of the analyte solution. youtube.comucsb.edu For complex biological samples, on-target cleanup steps can be incorporated. This may involve washing the spotted sample with a solution like 0.1% formic acid to remove interfering substances such as salts and detergents, which can suppress ionization. youtube.comscripps.edu The choice of matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), is also critical and depends on the nature of the analyte. ucsb.edunih.gov

Reduction of By-Product Formation

The primary reaction of this compound is with primary amines to form a stable thiourea (B124793) linkage. chemrxiv.org However, side reactions can occur, leading to by-products that complicate analysis. A common side reaction is the hydrolysis of the isothiocyanate group (-N=C=S) in aqueous conditions, especially at non-optimal pH.

To minimize by-product formation, reaction conditions must be carefully controlled. The reaction is typically carried out in a slightly alkaline buffer (pH > 11) to ensure the amine group of the target molecule is deprotonated and thus more nucleophilic, while minimizing hydrolysis of the reagent. nih.gov The choice of solvent and the use of catalysts, such as tertiary amines like triethylamine, can also enhance the desired reaction rate over side reactions. reddit.comtandfonline.com Prompt analysis after derivatization is also advisable to prevent degradation of the labeled product.

Chromatographic Techniques for Analyzing Derivatized Biological Samples

Following derivatization of biological samples, such as protein digests or amino acid mixtures, with this compound, chromatographic separation is essential to isolate and quantify the labeled molecules. nih.govnih.gov

Reverse-Phase High-Pressure Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Pressure Liquid Chromatography (RP-HPLC) is the most widely used technique for the separation of peptides and other biomolecules based on their hydrophobicity. nih.govhplc.euamericanpeptidesociety.org In RP-HPLC, derivatized samples are loaded onto a column containing a nonpolar stationary phase (e.g., C18 silica). americanpeptidesociety.org

A gradient elution is typically employed, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased. hplc.eu The SITS-derivatized molecules, which are more hydrophobic than their unlabeled counterparts, will interact more strongly with the stationary phase and elute at a higher organic solvent concentration. nih.gov Detection is commonly achieved using a UV detector, as the phenylthiocarbamyl group introduced by the derivatization absorbs UV light strongly, typically monitored at 254 nm. nih.gov This method allows for the sensitive detection and quantification of labeled analytes. nih.gov

Table 2: Typical RP-HPLC Gradient for SITS-Derivatized Peptides

| Time (minutes) | % Solvent A (e.g., 0.1% TFA in Water) | % Solvent B (e.g., 0.1% TFA in Acetonitrile) | Flow Rate (mL/min) |

|---|---|---|---|

| 0 | 95 | 5 | 1.0 |

| 5 | 95 | 5 | 1.0 |

| 35 | 55 | 45 | 1.0 |

| 40 | 5 | 95 | 1.0 |

| 45 | 5 | 95 | 1.0 |

| 50 | 95 | 5 | 1.0 |

Note: This table represents a generic gradient profile. The actual gradient must be optimized based on the specific column and the characteristics of the analytes being separated. hplc.euresearchgate.netresearcher.life

Future Research Directions and Emerging Paradigms in 4 Isothiocyanatobenzenesulfonate Research

Development of Advanced Derivatization Reagents with Tuned Specificity

The future of 4-isothiocyanatobenzenesulfonate (SITC) research lies in the creation of a new generation of derivatization reagents with precisely controlled specificity. While SITC is a valuable tool for labeling proteins and other biomolecules, the development of advanced derivatives will enable more sophisticated applications. ontosight.ai The goal is to move beyond general protein labeling and create reagents that can selectively target specific amino acids, functional groups, or even specific conformational states of a protein.

This can be achieved by incorporating additional functional moieties into the basic SITC structure. For instance, a researcher might synthesize a SITC derivative that also contains a photolabile group. This would allow for the spatial and temporal control of the labeling reaction, a powerful tool for studying dynamic cellular processes. Another avenue of exploration is the development of SITC derivatives with altered reactivity. By modifying the electronic properties of the benzene (B151609) ring, it may be possible to fine-tune the reactivity of the isothiocyanate group, making it more or less reactive towards specific nucleophiles. chemcoplus.co.jp

The development of these advanced derivatization reagents will require a multidisciplinary approach, combining organic synthesis, computational chemistry, and biochemical analysis. The ultimate goal is to create a toolbox of SITC-based reagents that can be used to probe the structure and function of biomolecules with unprecedented precision.

Integration into Novel Chemical Biology Approaches

The unique properties of this compound make it an ideal candidate for integration into a variety of novel chemical biology approaches. Its ability to react with primary amines under mild conditions, coupled with its water solubility, makes it a versatile tool for modifying biomolecules in their native environment. ontosight.ai

One promising area of research is the use of SITC in the development of new biosensors. By attaching SITC to a fluorescent dye or a nanoparticle, it is possible to create a probe that can detect the presence of specific proteins or other biomolecules. For example, a SITC-based probe could be designed to bind to a specific protein and only fluoresce when it is in a particular conformational state. This would allow for the real-time monitoring of protein activity in living cells.

Another exciting application of SITC is in the field of proteomics. By using SITC to selectively label specific proteins, it is possible to identify and quantify the abundance of these proteins in complex biological samples. This information can be used to study the effects of drugs, diseases, and other perturbations on the proteome.

Exploration in Diverse Biomolecular Systems and Cellular Processes

While much of the research on this compound has focused on its use as a protein labeling reagent, there is a growing interest in exploring its potential applications in other biomolecular systems and cellular processes. For example, SITC could be used to study the structure and function of nucleic acids, carbohydrates, and lipids.

In the context of cellular processes, SITC could be used to investigate a wide range of phenomena, including signal transduction, protein trafficking, and cell-cell interactions. For instance, a researcher could use a SITC-based probe to track the movement of a specific protein within a cell or to identify the proteins that are involved in a particular signaling pathway.

The versatility of SITC makes it a powerful tool for exploring the complex world of biomolecules and cellular processes. As our understanding of these systems continues to grow, so too will the potential applications of this remarkable compound.

Computational Modeling of Compound-Biomolecule Interactions

Computational modeling is poised to play an increasingly important role in understanding the interactions between this compound and biomolecules. Techniques such as molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding modes and energetics of these interactions at an atomic level. nih.govmdpi.com

Molecular docking can be used to predict the most likely binding pose of SITC within the active site of a protein. mdpi.com This information can be used to guide the design of new SITC derivatives with improved affinity and specificity. MD simulations, on the other hand, can be used to study the dynamic behavior of the SITC-biomolecule complex over time. mdpi.com This can provide insights into the conformational changes that occur upon binding and the stability of the complex.

Q & A

Basic: How can I design a robust experimental protocol for synthesizing 4-isothiocyanatobenzenesulfonate and characterizing its intermediates?

Methodological Answer:

- Reaction Optimization : Use Reaxys or SciFinder to identify reported synthetic routes (e.g., sulfonation of isothiocyanate precursors) and compare yields under varying conditions (temperature, solvent polarity, catalyst). Include controls for side reactions like hydrolysis of the isothiocyanate group .

- Intermediate Characterization : Employ TLC/HPLC to monitor reaction progress. For intermediates, use -NMR to confirm sulfonate group introduction (e.g., downfield shifts near δ 7.5–8.5 ppm for aromatic protons) and FT-IR to verify isothiocyanate stretches (~2050–2100 cm) .

- Data Reporting : Follow IUPAC guidelines for nomenclature and report raw spectral data in appendices, with processed data (e.g., coupling constants, integration ratios) in the main text .

Basic: What analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

Methodological Answer:

- Purity Assessment : Use HPLC with a UV detector (λ = 254 nm) and compare retention times against known standards. Calculate purity via peak area normalization .

- Structural Confirmation :

- Mass Spectrometry (MS) : Look for the molecular ion peak at m/z 245.02 (calculated for CHINOS) and fragmentation patterns consistent with sulfonate cleavage .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (tolerance ≤0.4%) .

- Reproducibility : Cross-validate results with independent techniques (e.g., -NMR for carbonyl/carbon-sulfur bonds) .

Advanced: How can I resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Hypothesis Testing : Systematically vary experimental parameters (e.g., cell line specificity, solvent used in bioassays) to isolate confounding factors. For example, dimethyl sulfoxide (DMSO) may stabilize sulfonate derivatives differently than aqueous buffers .

- Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify trends (e.g., IC values clustered by substituent position). Use statistical tools (ANOVA) to assess significance of discrepancies .

- Error Analysis : Quantify uncertainties in dose-response curves (e.g., ±5% pipetting error) and model their impact using Monte Carlo simulations .

Advanced: What strategies are effective for studying the reaction mechanisms of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies : Conduct time-resolved -NMR to track intermediate formation (e.g., thiourea adducts). Calculate activation energy () via Arrhenius plots under varying temperatures .

- Computational Modeling : Use DFT (e.g., Gaussian 16) to simulate transition states and compare with experimental kinetic isotope effects (KIEs). Validate with X-ray crystallography of trapped intermediates .

- Isotopic Labeling : Introduce or isotopes to trace sulfonate group behavior during hydrolysis .

Advanced: How should I approach replicating literature protocols for this compound when critical details are omitted?

Methodological Answer:

- Gap Analysis : Cross-reference methods across databases (e.g., PubChem, ChemIDplus). If a step is unclear (e.g., “stirred overnight”), test multiple durations (12–24 hrs) and monitor via TLC .

- Collaborative Verification : Contact authors for raw data or use platforms like Zenodo to access supplementary materials. If unavailable, design a fractional factorial experiment to infer missing conditions .

- Uncertainty Documentation : Clearly state assumptions (e.g., “reflux assumed at 80°C”) and their potential impact in the limitations section .

Basic: How do I determine whether a synthesized derivative of this compound is novel?

Methodological Answer:

- Database Screening : Search Reaxys/SciFinder using SMILES or InChI keys. For example,

C1=CC(=CC=C1S(=O)(=O)O)N=C=Sfor the parent compound. Filter by publication date to exclude recent patents . - Structural Comparison : Use ChemDraw to overlay candidate structures with known derivatives. Differences ≥2 substituents (e.g., nitro vs. methoxy groups) typically indicate novelty .

- Patent Landscaping : Check USPTO and EPO databases for claims covering “sulfonate-isothiocyanate conjugates” .

Advanced: What methodologies are recommended for assessing the environmental stability of this compound in aqueous systems?

Methodological Answer:

- Degradation Kinetics : Perform pH-dependent hydrolysis studies (pH 2–12) with LC-MS monitoring. Fit data to first-order decay models to estimate half-lives .

- Ecotoxicity Profiling : Use Daphnia magna assays to evaluate acute toxicity (48-hr LC) and compare with EPA benchmarks .

- Photolysis Studies : Expose samples to UV light (λ = 254 nm) and track byproducts via GC-MS. Correlate degradation pathways with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.